molecular formula C11H17NO3 B13623609 Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate

Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate

Cat. No.: B13623609
M. Wt: 211.26 g/mol
InChI Key: JAZIKIHLWYKFQI-CLFYSBASSA-N
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Description

Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.3 g/mol. This compound is widely used in both research and industry due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate typically involves the reaction of methyl 4-oxocyclohexane-1-carboxylate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a solvent such as dimethylformamide (DMF) . The reaction conditions often require heating to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The dimethylamino group can be substituted by other nucleophiles, such as primary and secondary amines.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Primary and Secondary Amines: These are commonly used in substitution reactions to replace the dimethylamino group.

    Solvents: Dimethylformamide (DMF) and dioxane are frequently used as solvents in these reactions.

Major Products Formed

The major products formed from the substitution reactions include various aminomethylidene derivatives, which can have significant biological activity .

Scientific Research Applications

Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate has a broad range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives are investigated for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate involves its reactivity at the β-position of the enamino ketone fragment. This high reactivity allows it to interact with various nucleophiles, leading to the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific derivatives and their applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(dimethylamino)methylidene]-6-fluoro-4-oxochroman-2-carboxylate
  • 3-[(Dimethylamino)methylidene]furan-2(3H)-thiones

Uniqueness

Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate is unique due to its specific structure, which allows for high reactivity and versatility in chemical reactions. Its ability to form various biologically active derivatives makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

methyl (3Z)-3-(dimethylaminomethylidene)-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C11H17NO3/c1-12(2)7-9-6-8(11(14)15-3)4-5-10(9)13/h7-8H,4-6H2,1-3H3/b9-7-

InChI Key

JAZIKIHLWYKFQI-CLFYSBASSA-N

Isomeric SMILES

CN(C)/C=C\1/CC(CCC1=O)C(=O)OC

Canonical SMILES

CN(C)C=C1CC(CCC1=O)C(=O)OC

Origin of Product

United States

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